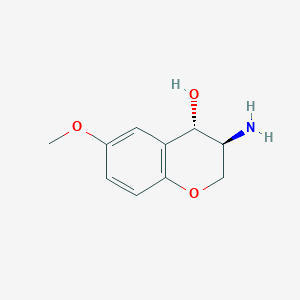
(3S,4S)-3-Amino-6-methoxychroman-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-Amino-6-methoxychroman-4-ol is a chiral organic compound belonging to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of amino and methoxy groups in this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-6-methoxychroman-4-ol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts. For instance, the compound can be synthesized via the organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions . This method ensures high enantioselectivity and yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-Amino-6-methoxychroman-4-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imino derivatives, and various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-Amino-6-methoxychroman-4-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-Amino-6-methoxychroman-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
Uniqueness
(3S,4S)-3-Amino-6-methoxychroman-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(3S,4S)-3-amino-6-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H13NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-4,8,10,12H,5,11H2,1H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
IAYZTYDQTUPYSN-WPRPVWTQSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)OC[C@@H]([C@H]2O)N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OCC(C2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


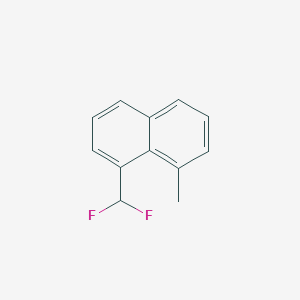
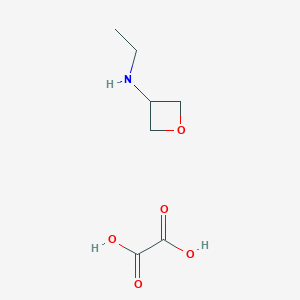

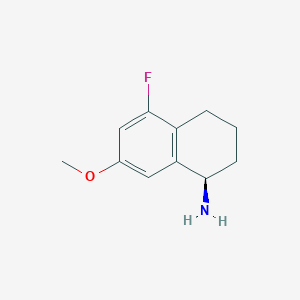
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)
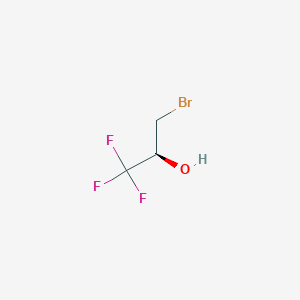



![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)

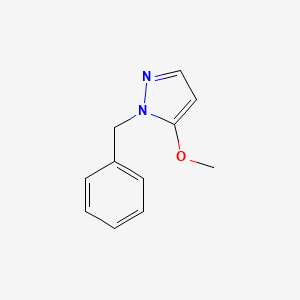
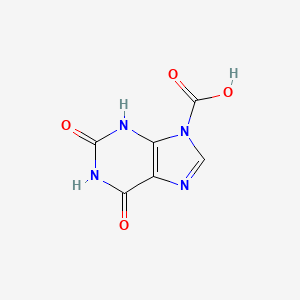
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
